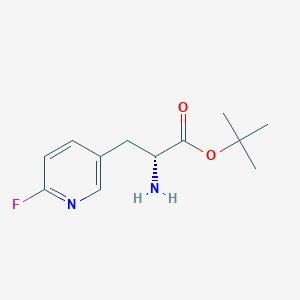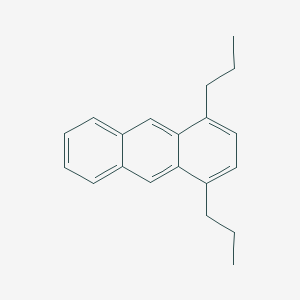
1,4-Dipropylanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dipropylanthracene is an organic compound belonging to the anthracene family, characterized by its three linearly fused benzene rings. This compound is known for its extended aromatic and conjugated π-system, which imparts unique photophysical and photochemical properties . The molecular formula of this compound is C20H22, and it has a molecular weight of 262.39 g/mol .
Preparation Methods
The synthesis of 1,4-Dipropylanthracene can be achieved through various methods. One common approach involves the Friedel–Crafts alkylation of anthracene with propyl halides in the presence of a Lewis acid catalyst . Another method includes the metal-catalyzed coupling reactions, such as the Suzuki or Sonogashira cross-coupling reactions, which provide a more selective and efficient route to obtain substituted anthracene derivatives . Industrial production methods often employ these catalytic processes due to their scalability and efficiency.
Chemical Reactions Analysis
1,4-Dipropylanthracene undergoes several types of chemical reactions, including:
Common reagents used in these reactions include bromine, nitric acid, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Dipropylanthracene has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which 1,4-Dipropylanthracene exerts its effects is primarily through its interaction with molecular targets via its aromatic and conjugated π-system. This interaction can lead to the formation of charge-transfer complexes, which are crucial in various photophysical and photochemical processes . The pathways involved often include electron transfer and energy transfer mechanisms, which are essential for its applications in electronic and photonic devices .
Comparison with Similar Compounds
1,4-Dipropylanthracene can be compared with other anthracene derivatives, such as:
9,10-Diphenylanthracene: Known for its blue light-emitting properties in OLEDs.
2,2’-Bianthracene: Used as an organic semiconductor in OFET devices.
Anthraquinone derivatives: Exhibiting antimicrobial and anti-inflammatory activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and photophysical properties, making it suitable for specialized applications in materials science and organic electronics .
Properties
CAS No. |
378187-21-4 |
|---|---|
Molecular Formula |
C20H22 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
1,4-dipropylanthracene |
InChI |
InChI=1S/C20H22/c1-3-7-15-11-12-16(8-4-2)20-14-18-10-6-5-9-17(18)13-19(15)20/h5-6,9-14H,3-4,7-8H2,1-2H3 |
InChI Key |
CALWCMSWKMWPEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C2=CC3=CC=CC=C3C=C12)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



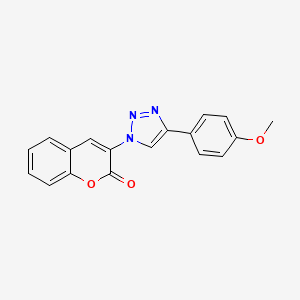
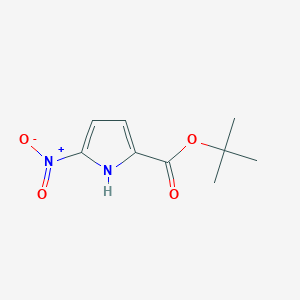
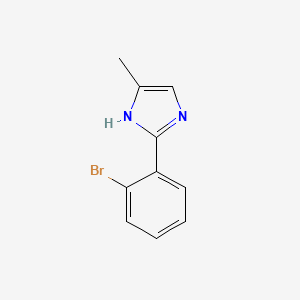
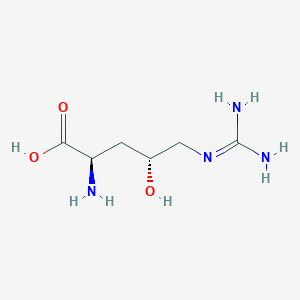
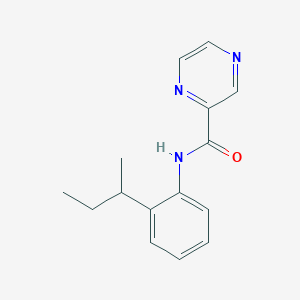
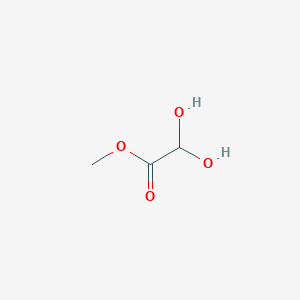
![1,3,5,7,9,11,13,15-Octahexadecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B13125073.png)
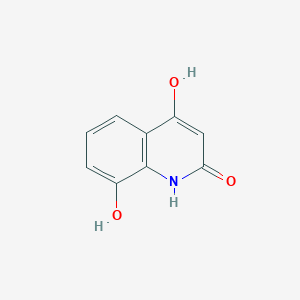
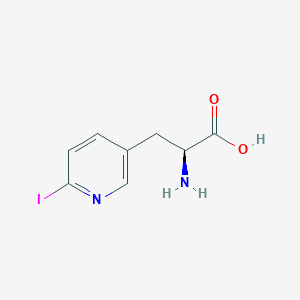
![Benzyl5-aminospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13125085.png)
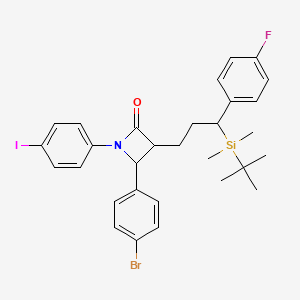
![2-Bromo-6,7-dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B13125098.png)
